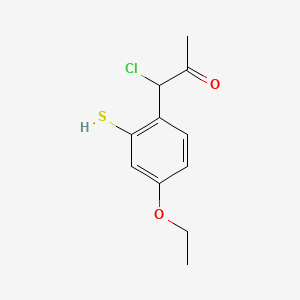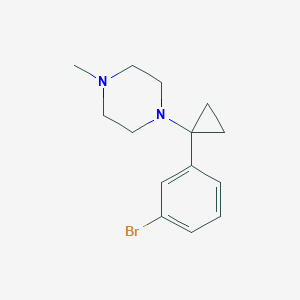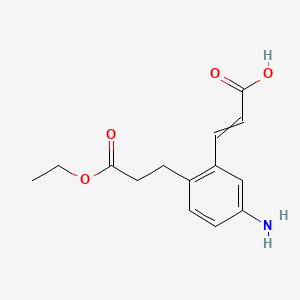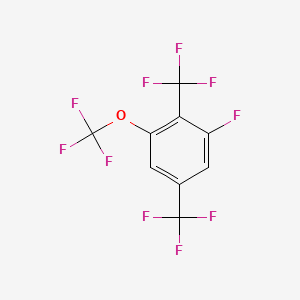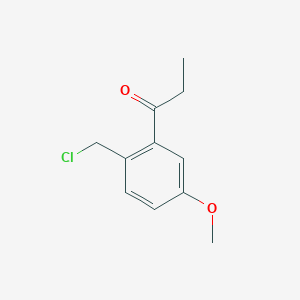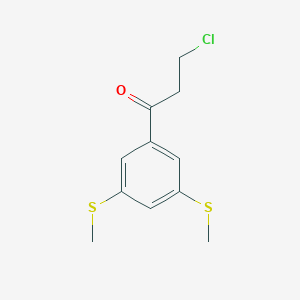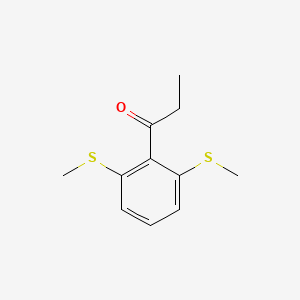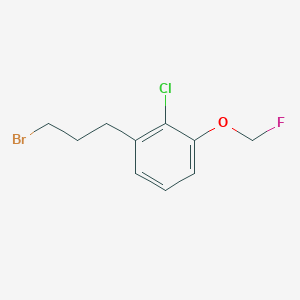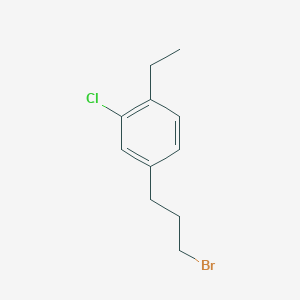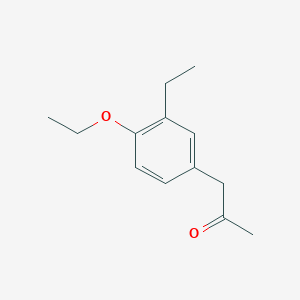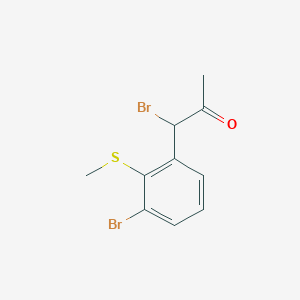
(S)-2-Amino-N,N-diethyl-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N,N-diethyl-butyramide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by an amino group and a butyramide backbone, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,N-diethyl-butyramide typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-aminobutyric acid, a chiral precursor.
Amidation Reaction: The amino group of (S)-2-aminobutyric acid is protected, and the carboxyl group is activated using reagents like carbodiimides.
Amine Introduction: N,N-diethylamine is introduced to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered strains of microorganisms like Saccharomyces cerevisiae. These microorganisms can be genetically modified to produce the compound in high yields .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N,N-diethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N,N-diethyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N,N-diethyl-butyramide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N,N-diethyl-butyramide.
N,N-Diethyl-2-aminoethanol: Shares structural similarities but differs in the backbone structure.
N,N-Diethyl-2-aminoacetamide: Similar functional groups but different carbon chain length.
Uniqueness
This compound stands out due to its chiral nature and specific functional groups, making it a valuable compound for asymmetric synthesis and various biological applications .
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-amino-N,N-diethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3 |
Clave InChI |
WXYGMIMPKDAELC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)N(CC)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



